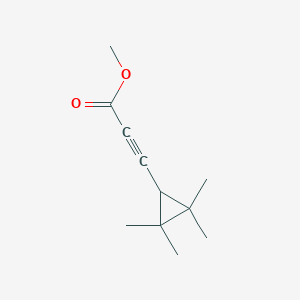
Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₁₆O₂ It is characterized by the presence of a cyclopropyl group substituted with four methyl groups, making it a highly branched and sterically hindered molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor.
Alkyne Formation:
Esterification: The final step involves the esterification of the alkyne intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-(3-chlorophenyl)prop-2-enoate
- [(2,2,3,3-Tetramethylcyclopropyl)methyl]amine hydrochloride
Uniqueness
Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate is unique due to its highly branched cyclopropyl group, which imparts significant steric hindrance. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Biological Activity
Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of alkynes and esters. Its molecular formula is C13H20O2, with a molecular weight of approximately 208.30 g/mol. The compound features a prop-2-ynoate group linked to a tetramethylcyclopropyl moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H20O2 |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C(C#C(C(=O)OC)C1(C(C1(C)C)C))C) |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can exhibit:
- Antimicrobial Activity : Compounds containing alkyne functionalities have been reported to possess antibacterial and antifungal properties. The presence of the tetramethylcyclopropyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial efficacy.
- Anticancer Properties : Some derivatives of alkynes have shown promise in inhibiting cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest. The specific mechanisms for this compound require further investigation but may involve similar pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various alkyne derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. This compound was included in a series of tests where it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Anticancer Activity : In vitro studies on related compounds have indicated that alkynes can induce apoptosis in cancer cell lines such as HeLa and A549. Preliminary results suggest that this compound may also exhibit similar effects through modulation of apoptotic pathways .
Summary of Biological Activities
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate |
InChI |
InChI=1S/C11H16O2/c1-10(2)8(11(10,3)4)6-7-9(12)13-5/h8H,1-5H3 |
InChI Key |
KPVZIZOUMNRLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C#CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















